molecular formula C12H13ClN4S B5747738 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea

Cat. No.: B5747738
M. Wt: 280.78 g/mol
InChI Key: QAKCPULVBCZMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-methylthiourea is an organic compound that features a pyrazole ring substituted with a chloro group and a thiourea moiety

Properties

IUPAC Name

1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S/c1-14-12(18)16-11-4-2-3-9(5-11)7-17-8-10(13)6-15-17/h2-6,8H,7H2,1H3,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKCPULVBCZMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC(=C1)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and are carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-methylthiourea has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and thiourea moiety can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-N’-methylthiourea
  • N-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]phenyl}-N’-methylthiourea
  • N-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}-N’-methylthiourea

Uniqueness

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N’-methylthiourea is unique due to the presence of the chloro substituent on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This chloro group can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.